molecular formula C6H18O3Si2 B101862 1,1,1-Trimethoxy-2,2,2-trimethyldisilane CAS No. 18000-25-4

1,1,1-Trimethoxy-2,2,2-trimethyldisilane

Cat. No.: B101862
CAS No.: 18000-25-4
M. Wt: 194.38 g/mol
InChI Key: GRCDEROHEMCMCO-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C₆H₁₈O₃Si₂, characterized by a disilane backbone (Si–Si bond) substituted with three methoxy (–OCH₃) groups on one silicon atom and three methyl (–CH₃) groups on the other. This asymmetric substitution pattern imparts unique reactivity and physical properties, making it valuable in organic synthesis and materials science. Its molar mass is approximately 218.4 g/mol, distinguishing it from simpler disilanes like 1,1,1-trimethyldisilane (60.1 g/mol) .

Properties

CAS No.

18000-25-4

Molecular Formula

C6H18O3Si2

Molecular Weight

194.38 g/mol

IUPAC Name

trimethoxy(trimethylsilyl)silane

InChI

InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3

InChI Key

GRCDEROHEMCMCO-UHFFFAOYSA-N

SMILES

CO[Si](OC)(OC)[Si](C)(C)C

Canonical SMILES

CO[Si](OC)(OC)[Si](C)(C)C

Synonyms

1,1,1-Trimethoxy-2,2,2-trimethyldisilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Disilanes

Structural and Physical Properties

The table below compares key structural and physical parameters of 1,1,1-Trimethoxy-2,2,2-trimethyldisilane with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Si₁/Si₂) Key Applications/Reactivity
This compound C₆H₁₈O₃Si₂ 218.4 –OCH₃ / –CH₃ Sol-gel precursors, mild silylation
1,1,1-Trichloro-2,2,2-trimethyldisilane C₃H₉Cl₃Si₂ 219.6 –Cl / –CH₃ Stereospecific silylation of π-allylpalladium complexes
1,1,1-Triethyl-2,2,2-trimethyldisilane C₈H₂₂Si₂ 174.4 –C₂H₅ / –CH₃ Regioselective photoreactions (bulkier groups)
1,1,2,2-Tetramethyldisilane C₄H₁₂Si₂ 116.3 –CH₃ / –CH₃ High-purity intermediates, semiconductor materials
1,1,2-Trimethyl-1,2,2-triphenyldisilane C₂₁H₂₄Si₂ 332.6 –CH₃/–C₆H₅ Sterically hindered reactions

Key Observations :

  • Substituent Effects : Methoxy groups (–OCH₃) increase polarity and reduce steric bulk compared to alkyl (e.g., –C₂H₅) or aryl (–C₆H₅) groups. This enhances solubility in polar solvents but may reduce reactivity in sterically demanding reactions .
  • Halogen vs. Methoxy : Chlorinated analogs (e.g., 1,1,1-Trichloro-2,2,2-trimethyldisilane) exhibit higher electrophilicity, enabling stereospecific silylation with retention of configuration in π-allylpalladium complexes . Methoxy derivatives, however, are milder and less corrosive, suitable for applications requiring controlled reactivity .
Photoreactivity

In photochemical silylation reactions, this compound is expected to show regioselectivity similar to other disilanes. For example, triethyl-substituted disilanes preferentially introduce bulkier silyl groups to alkenes (e.g., β-cyanoalkenes), with product ratios influenced by substituent size (1:30 for triisopropyl vs. 1:3 for triethyl) . Methoxy groups, being less bulky, may lead to different regioselectivity profiles, favoring less hindered positions.

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